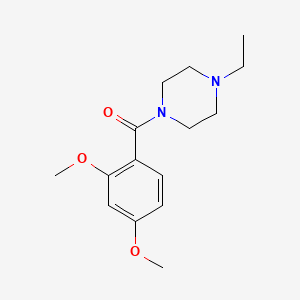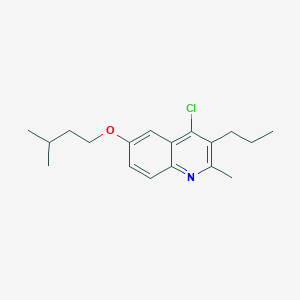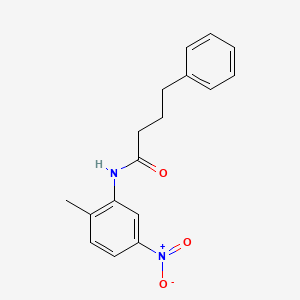
1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine (DMPEP) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMPEP belongs to the class of piperazine derivatives and is a psychoactive substance that is structurally similar to other well-known psychoactive compounds such as MDMA and MDA. The purpose of
作用機序
The mechanism of action of 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. This compound has been shown to increase the release of serotonin and dopamine, which are neurotransmitters that play a key role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased sociability. Additionally, this compound has been shown to have a positive effect on the growth and development of neurons, which can lead to improved cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine is its potential use as a research tool in the field of neuroscience. This compound has been shown to have a positive effect on the growth and development of neurons, which can be used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has also been studied for its potential use as an antidepressant and anxiolytic agent. However, one of the limitations of this compound is its potential for abuse, which can make it difficult to study in a laboratory setting.
将来の方向性
There are several future directions for the study of 1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine. One area of research is in the development of new antidepressant and anxiolytic agents based on the structure of this compound. Additionally, this compound could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, this compound could be studied for its potential use as a research tool in the field of neuroscience, where it could be used to study the mechanisms underlying neuronal growth and development.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential for use in the development of new antidepressant and anxiolytic agents, as well as its potential use as a research tool in the field of neuroscience, make it an exciting area of research.
合成法
1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine is synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzoyl chloride with ethyl piperazine in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain a pure form of this compound.
科学的研究の応用
1-(2,4-dimethoxybenzoyl)-4-ethylpiperazine has been studied for its potential use in various scientific fields. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have a positive effect on the growth and development of neurons. Additionally, this compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-16-7-9-17(10-8-16)15(18)13-6-5-12(19-2)11-14(13)20-3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYJZGJMIHYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)

![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)
![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)


![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)




![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)